Allyl mercaptan

Catalog No.
S571178
CAS No.
870-23-5
M.F
C3H6S
M. Wt
74.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl mercaptan

CAS Number

870-23-5

Product Name

Allyl mercaptan

IUPAC Name

prop-2-ene-1-thiol

Molecular Formula

C3H6S

Molecular Weight

74.15 g/mol

InChI

InChI=1S/C3H6S/c1-2-3-4/h2,4H,1,3H2

InChI Key

ULIKDJVNUXNQHS-UHFFFAOYSA-N

SMILES

C=CCS

Solubility

slightly soluble in water; miscible in alcohol, oil, and ethyl ether
1 ml in 1 ml 95% alcohol (in ethanol)

Canonical SMILES

C=CCS

Potential Anticancer Properties

Studies suggest that allyl mercaptan may possess anti-cancer properties. It has been shown to:

  • Inhibit histone deacetylases (HDACs): HDACs are enzymes involved in regulating gene expression. Allyl mercaptan appears to inhibit their activity, potentially leading to the suppression of cancer cell growth .
  • Enhance Sp3 binding on the P21WAF1 promoter: P21WAF1 is a tumor suppressor gene. Allyl mercaptan may increase the binding of Sp3 transcription factor to the P21WAF1 promoter, potentially leading to increased expression of this gene and suppression of cancer cell proliferation .

Antimicrobial and Antioxidant Properties

Allyl mercaptan exhibits antimicrobial activity against various bacteria, fungi, and yeasts . Additionally, research suggests it possesses antioxidant properties, potentially offering benefits in food preservation and reducing oxidative stress in cells .

Other Potential Applications

Preliminary research explores other potential applications of allyl mercaptan, including:

  • Development of new polymers: Allyl mercaptan may be used in the synthesis of polymers with potential applications in drug delivery and food packaging .
  • Cholesterol regulation: Studies suggest allyl mercaptan may help regulate cholesterol synthesis and secretion in liver cells .

Allyl mercaptan (AM), also known as prop-2-ene-1-thiol, is a small molecule organosulfur compound with the formula C₃H₆S. It is a key contributor to the characteristic pungent odor of garlic and other Allium plants []. Research has shown AM to be the most effective Histone Deacetylase (HDAC) inhibitor among known garlic-derived organosulfur compounds and their metabolites, suggesting a potential role in cancer prevention [].


Molecular Structure Analysis

The allyl mercaptan molecule features a simple three-carbon backbone with a double bond between the first and second carbon atoms (C=C). A thiol group (-SH) is attached to the first carbon, replacing a hydrogen atom. This thiol group is responsible for the compound's characteristic odor and its reactivity [].


Chemical Reactions Analysis

Synthesis

Allyl mercaptan can be synthesized through various methods, including the reaction of allyl chloride (CH₂=CH-CH₂Cl) with sodium sulfide (Na₂S) in an alcoholic solution.

CH₂=CH-CH₂Cl  +  Na₂S  →  CH₂=CH-CH₂SH  +  NaCl

Decomposition

Allyl mercaptan is unstable and readily decomposes upon exposure to light or heat, forming a mixture of disulfides and polysulfides [].

Other Reactions

Allyl mercaptan can undergo various addition reactions due to the presence of the double bond and the reactive thiol group. For instance, it can react with mercuric chloride (HgCl₂) to form a white precipitate of allylmercury chloride [].


Physical And Chemical Properties Analysis

  • Melting Point: Not reported
  • Boiling Point: 67-68 °C []
  • Density: 0.898 g/mL at 25 °C []
  • Solubility: Soluble in organic solvents like ethanol, ether, and chloroform []. Insoluble in water.
  • Appearance: Colorless to dark yellow clear liquid.
  • Odor: Strong, pungent, garlic-like odor [].

Research suggests that allyl mercaptan's biological activity stems from its ability to inhibit histone deacetylases (HDACs) []. HDACs are enzymes that remove acetyl groups from histone proteins, regulating gene expression. By inhibiting HDACs, allyl mercaptan may influence the expression of genes involved in cell proliferation and differentiation, potentially contributing to cancer prevention []. However, further research is needed to fully elucidate the mechanism of action.

Allyl mercaptan is a potent lachrymator, meaning it can irritate the eyes and cause tearing []. Exposure can also cause skin and respiratory irritation due to its strong odor and reactivity. Allyl mercaptan is flammable and should be handled with care [].

Data for Toxicity:

  • Limited data is available on the specific toxicity of allyl mercaptan.
  • However, due to its structural similarity to other mercaptans, it is likely to exhibit similar hazards.

Physical Description

colourless to pale yellow mobile liquid with onion-like, sweet, not pungent odou

XLogP3

1.2

Boiling Point

65.0 °C

Density

0.888-0.930

UNII

1X587IBY09

GHS Hazard Statements

Aggregated GHS information provided by 1445 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (95.36%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (90.93%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.8%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

524.45 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

870-23-5

Wikipedia

Allyl mercaptan

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Propene-1-thiol: ACTIVE

Dates

Modify: 2023-08-15

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